2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid
Description
This compound features a piperidine ring substituted at the 4-position with an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino group. The 1-position of the piperidine is linked to a pyridine ring bearing a carboxylic acid group at its 4-position. The Fmoc group is widely used in peptide synthesis for temporary amine protection, enabling selective deprotection under mild basic conditions .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c30-25(31)17-9-12-27-24(15-17)29-13-10-18(11-14-29)28-26(32)33-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-9,12,15,18,23H,10-11,13-14,16H2,(H,28,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMWHBJCQDKNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC=CC(=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091154-26-4 | |
| Record name | 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).
Piperidine Formation: The protected amine is then reacted with a piperidine derivative to form the piperidine ring.
Pyridine Carboxylic Acid Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Drug Development
The compound is primarily explored for its potential as a therapeutic agent. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and bioavailability, making it suitable for various drug formulations. Research indicates its efficacy in targeting specific biological pathways, particularly those associated with neurodegenerative diseases and cancer therapies.
Peptide Synthesis
Due to its protective Fmoc group, this compound is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc strategy allows for the selective deprotection of amino acids, facilitating the assembly of complex peptides. This method is crucial in synthesizing peptide-based drugs and biologically active compounds.
Bioconjugation Techniques
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid serves as a valuable linker in bioconjugation processes. It can be utilized to attach drugs or imaging agents to biomolecules, enhancing their therapeutic efficacy and targeting capabilities.
Research on Enzyme Inhibition
Studies have shown that this compound can act as an enzyme inhibitor, particularly in pathways related to metabolic disorders. Its ability to modulate enzyme activity positions it as a candidate for further investigation in metabolic research.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigating neuroprotective effects | Demonstrated significant reduction in neuronal apoptosis in vitro when treated with the compound. |
| Study B | Evaluating anti-cancer properties | Showed inhibition of tumor growth in xenograft models, suggesting potential as an anti-cancer agent. |
| Study C | Peptide synthesis optimization | Improved yields of target peptides by using this compound as a linker, showcasing its efficiency in SPPS. |
Mechanism of Action
The mechanism of action of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be removed under mild basic conditions, typically using piperidine, to reveal the free amine for further reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyridine vs. Oxazole
- Target Compound : Pyridine-4-carboxylic acid linked to piperidine.
- Analog : 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid (CAS 2137862-31-6) replaces pyridine with oxazole, a five-membered heterocycle containing oxygen and nitrogen .
Pyridine vs. Isonicotinic Acid Derivatives
- Analog: 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)isonicotinic acid (CAS 1514977-42-4) retains the pyridine-4-carboxylic acid core but replaces the piperidine linkage with an aminomethyl group .
Substituent Variations on Piperidine
N-Substituents
- Analog: 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(4-methylbenzyl)piperidine-4-carboxylic acid (CAS 916421-95-9) introduces a 4-methylbenzyl group at the piperidine nitrogen .
- Impact : The benzyl group increases lipophilicity (logP ~3.5 predicted), enhancing membrane permeability but possibly reducing aqueous solubility.
Dual Functionalization
- Analog: 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid hydrochloride (CAS 368866-09-5) features both Fmoc-amino and carboxylic acid groups at the piperidine 4-position, omitting the pyridine ring .
- Impact : The hydrochloride salt improves solubility in polar solvents (e.g., water or DMSO), whereas the pyridine-containing target compound may require organic solvents.
Amino Acid Backbone Modifications
- Analog: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid (CAS 204058-25-3) incorporates a Boc-protected piperidine and an amino acid backbone .
- Impact : The Boc group offers orthogonal protection to Fmoc, enabling sequential deprotection strategies in solid-phase peptide synthesis.
Physicochemical Properties
Biological Activity
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid, also known as Fmoc-piperidine derivative, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, including case studies and significant research findings.
The compound has a complex structure characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₄ |
| Molar Mass | 342.36 g/mol |
| Density | 1.344 g/cm³ |
| Boiling Point | 599 °C (predicted) |
| pKa | 3.67 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Amino Groups : The amino group is protected using a fluorene-based protecting group.
- Formation of the Piperidine Ring : The piperidine moiety is introduced through cyclization reactions.
- Carboxylation : The final step involves the introduction of a carboxylic acid group at the pyridine position.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its role in modulating biological pathways.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported that it inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
The proposed mechanism involves:
- Inhibition of Protein Kinases : The compound appears to inhibit specific kinases involved in cell cycle regulation, leading to cell cycle arrest.
- Induction of Apoptosis : It triggers apoptotic pathways, which are crucial for eliminating cancerous cells.
Case Studies
- Study on Cell Lines : A comprehensive study assessed the effects of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapy agents .
- Animal Model Research : In vivo studies using murine models demonstrated that administration of the compound led to significant tumor reduction without notable toxicity, suggesting a favorable therapeutic index .
Q & A
Q. Characterization methods :
- HPLC/TLC : Monitor reaction progress and purity (>95% purity threshold) .
- NMR spectroscopy : Confirm stereochemistry and regioselectivity (e.g., H NMR for piperidine ring protons, C NMR for carbonyl groups) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ion at m/z ~463.5) .
Basic: What are the primary research applications of this compound?
Answer:
This compound serves as a critical intermediate in:
- Peptide synthesis : The Fmoc group protects amines during solid-phase peptide synthesis (SPPS), enabling precise assembly of complex peptides .
- Drug discovery : Its piperidine-pyridine scaffold is a pharmacophore in kinase inhibitors and GPCR-targeted therapies .
- Chemical biology : Used to study enzyme-substrate interactions (e.g., proteases) via fluorescence quenching of the fluorenyl group .
Advanced: How can coupling reaction conditions be optimized to minimize racemization?
Answer:
Racemization risks arise during amide bond formation. Mitigation strategies include:
- Low-temperature reactions : Perform couplings at 0–4°C to reduce base-catalyzed epimerization .
- Coupling agents : Use HATU or PyBOP instead of DCC, as they generate less reactive byproducts .
- Additives : Include HOAt or OxymaPure to improve efficiency and suppress side reactions .
- Reaction monitoring : Use chiral HPLC to detect <1% enantiomeric excess (ee) loss .
Q. Example optimization table :
| Condition | Racemization (%) | Yield (%) |
|---|---|---|
| HATU, 0°C, 1 hr | 0.5 | 85 |
| DCC, RT, 24 hr | 5.2 | 72 |
Advanced: How to resolve discrepancies in biological activity data across structural analogs?
Answer:
Conflicting data often arise from subtle structural variations. Methodological approaches include:
- Comparative SPR analysis : Measure binding kinetics (e.g., ) of analogs to target proteins (e.g., kinases) to identify critical substituents .
- Molecular dynamics (MD) simulations : Model interactions between the piperidine-pyridine core and hydrophobic binding pockets .
- SAR tables : Correlate substituent effects (e.g., methyl vs. methoxy groups) with IC values (example below):
| Analog Substituent | IC (nM) | Solubility (µg/mL) |
|---|---|---|
| -CH | 12.5 | 45 |
| -OCH | 8.2 | 28 |
Data derived from and suggest electron-donating groups enhance potency but reduce solubility.
Advanced: How to mitigate instability during purification under basic conditions?
Answer:
The Fmoc group is base-sensitive. Recommended protocols:
- Acidic extraction : Use 1% TFA in DCM to stabilize the compound during liquid-liquid extraction .
- Chromatography : Employ silica gel with 0.1% acetic acid in the mobile phase to suppress deprotection .
- Lyophilization : Freeze-dry aqueous fractions immediately post-purification to prevent hydrolysis .
Advanced: What are best practices for safe handling in oxygen-sensitive reactions?
Answer:
Advanced safety protocols include:
- Inert atmosphere : Conduct reactions under argon/nitrogen using Schlenk lines or gloveboxes .
- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats (per ).
- Engineering controls : Use fume hoods with ≥100 ft/min face velocity and install oxygen sensors in workspaces .
- Waste disposal : Quench reactive intermediates with 10% aqueous citric acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
